molecular formula C13H21N3O2S B5420728 3-[[(2,5-dimethyl-1,3-thiazol-4-yl)acetyl](methyl)amino]-N-methylbutanamide

3-[[(2,5-dimethyl-1,3-thiazol-4-yl)acetyl](methyl)amino]-N-methylbutanamide

Cat. No.: B5420728
M. Wt: 283.39 g/mol
InChI Key: OKLKUWVWBXSKKR-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in a five-membered ring . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is a pale yellow liquid with a pyridine-like odor . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “3-[(2,5-dimethyl-1,3-thiazol-4-yl)acetylamino]-N-methylbutanamide” are not available in the sources I found.

Mechanism of Action

The mechanism of action of thiazole compounds can vary depending on their structure and the biological target. For example, some thiazole derivatives have been found to have antimicrobial activity, while others have shown antitumor or cytotoxic effects .

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

Properties

IUPAC Name

3-[[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-methylamino]-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-8(6-12(17)14-4)16(5)13(18)7-11-9(2)19-10(3)15-11/h8H,6-7H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLKUWVWBXSKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)CC(=O)N(C)C(C)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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